molecular formula C10H16ClNO B1382569 3-(Butan-2-yloxy)aniline hydrochloride CAS No. 1803590-91-1

3-(Butan-2-yloxy)aniline hydrochloride

Cat. No.: B1382569
CAS No.: 1803590-91-1
M. Wt: 201.69 g/mol
InChI Key: BXGBCFQDHHUANT-UHFFFAOYSA-N
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Description

3-(Butan-2-yloxy)aniline hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted by a butan-2-yloxy group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)aniline hydrochloride typically involves the reaction of 3-hydroxyaniline with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Butan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in studying cellular processes and drug delivery mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)aniline hydrochloride
  • 3-(Ethoxy)aniline hydrochloride
  • 3-(Propoxy)aniline hydrochloride

Uniqueness

3-(Butan-2-yloxy)aniline hydrochloride is unique due to its butan-2-yloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Biological Activity

3-(Butan-2-yloxy)aniline hydrochloride, with the chemical formula C10H16ClNO, is an organic compound derived from aniline. This compound features a butan-2-yloxy substituent on the benzene ring, which influences its biological activity and chemical reactivity. It is primarily used in organic synthesis and has potential applications in biological research and medicine.

The synthesis of this compound typically involves the reaction of 3-hydroxyaniline with 2-bromobutane in the presence of a base like potassium carbonate, utilizing dimethylformamide (DMF) as a solvent under elevated temperatures. The final product is obtained by treating the resultant compound with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The butan-2-yloxy group enhances its lipophilicity, facilitating better membrane penetration and cellular uptake, which is crucial for its role in biochemical assays and potential therapeutic applications.

In Vitro Studies

Research indicates that this compound can influence enzyme interactions significantly. For instance, it has been employed in studies focusing on type III secretion systems (T3SS) in pathogenic bacteria. In one study, high concentrations of this compound resulted in approximately 50% inhibition of T3SS activity, highlighting its potential as a therapeutic agent against bacterial infections .

Applications in Research

This compound serves multiple roles in scientific research:

  • Organic Synthesis : It acts as a building block for synthesizing other organic compounds.
  • Biochemical Assays : The compound is utilized to probe enzyme interactions and cellular processes.
  • Drug Development : Investigated for its therapeutic properties, particularly in developing drugs targeting bacterial virulence factors .

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
3-(Methoxy)aniline hydrochlorideMethoxy groupModerate enzyme interaction
3-(Ethoxy)aniline hydrochlorideEthoxy groupLower lipophilicity than butoxy variant
This compound Butan-2-yloxy groupEnhanced membrane penetration; significant T3SS inhibition

The unique butan-2-yloxy substituent distinguishes this compound from its analogs, providing it with specific properties that make it more effective in certain biological contexts.

Case Studies

  • Type III Secretion System Inhibition : In a study assessing various compounds' effects on T3SS activity, this compound demonstrated significant inhibition at concentrations around 50 µM. This suggests potential for developing new antibacterial therapies targeting virulence mechanisms in pathogens like E. coli .
  • Enzyme Interaction Studies : Another investigation highlighted how this compound could serve as a probe for studying specific enzyme activities related to drug metabolism, showcasing its versatility in biochemical research applications.

Properties

IUPAC Name

3-butan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-5-9(11)7-10;/h4-8H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGBCFQDHHUANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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